N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide
説明
N-(3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group and a propyl linker connected to a 3,4-dimethoxybenzenesulfonamide moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is functionalized at the 3-position with a fluorinated aromatic group, which may enhance metabolic stability and binding affinity in biological systems. The sulfonamide group, a common pharmacophore in medicinal chemistry, contributes to hydrogen bonding and electrostatic interactions with target proteins, such as kinases or enzymes .
特性
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S/c1-29-19-10-8-17(14-20(19)30-2)31(27,28)23-12-3-13-25-21(26)11-9-18(24-25)15-4-6-16(22)7-5-15/h4-11,14,23H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSFEIUJNBVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is currently unknown. Similar compounds have been found to inhibit glycine transport.
生物活性
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula: C19H22FN4O2S
Molecular Weight: 380.47 g/mol
CAS Number: 922994-01-2
The compound features a complex structure that includes a fluorophenyl group and a pyridazinone core, which are known to influence its biological interactions.
The biological activity of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression.
- Induction of Apoptosis: Studies indicate that the compound can promote apoptosis in cancer cells, leading to reduced tumor growth.
- Cell Cycle Arrest: It has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide. For instance:
- In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound exhibited an IC50 value of approximately 1.30 μM against HepG2 cells, indicating potent activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
| Cell Line | IC50 (μM) | Treatment Comparison |
|---|---|---|
| HepG2 | 1.30 | SAHA: 17.25 |
| MDA-MB-231 | 2.00 | SAHA: 15.00 |
Mechanistic Studies
- Apoptosis Induction: Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in HepG2 cells, with rates rising from 5.83% in untreated cells to 28.83% at higher concentrations (9 μM) .
- Cell Cycle Analysis: The compound significantly increased the percentage of cells in the G2/M phase from 18.84% to 59.36% when treated with increasing concentrations (0.125 μM to 0.5 μM), suggesting its role in cell cycle regulation .
Other Biological Activities
Beyond its antitumor properties, preliminary studies suggest that N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide may exhibit anti-inflammatory and antimicrobial activities, although further investigations are required to substantiate these claims.
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis compare N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide with structurally analogous sulfonamide derivatives from patent literature (e.g., ).
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Core Heterocycles: The target compound employs a pyridazine core, whereas analogs in use a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromenone ring.
Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to the 3-fluorophenyl group in analogs. The latter’s chromenone moiety introduces additional hydrogen-bonding capacity via the ketone oxygen. The 3,4-dimethoxybenzenesulfonamide group in the target compound contrasts with N-isopropyl or N-cyclopropyl sulfonamide substituents in analogs. Methoxy groups can improve membrane permeability but may increase metabolic oxidation risk compared to alkylated sulfonamides .
Physicochemical Properties: The target compound’s estimated molecular weight (~449.5 g/mol) is significantly lower than the analogs (~607–617 g/mol), suggesting better compliance with Lipinski’s rule of five for oral bioavailability. The absence of melting point data for the target compound limits direct comparisons, but the higher melting point (211–214°C) of the analog indicates strong crystalline packing, possibly due to its chromenone-pyrazolopyrimidine core .
Biological Implications: While compounds are likely kinase inhibitors (given their pyrazolopyrimidine-chromenone structure), the target’s pyridazine core may target different enzymes or receptors. Fluorine and sulfonamide groups in both structures suggest shared applications in oncology or inflammation.
Research Findings and Limitations
- Structural Optimization: The analogs demonstrate that minor substituent changes (e.g., isopropyl vs. cyclopropyl) can modulate solubility and target affinity. Similar strategies could apply to the target compound.
- Data Gaps : Biological activity and pharmacokinetic data for the target compound are absent in public literature, limiting actionable comparisons. Further studies are required to assess its potency, selectivity, and metabolic profile.
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyridazinone core via cyclization of precursor hydrazines with diketones or via condensation reactions under acidic/basic conditions.
- Step 2: Introduction of the 4-fluorophenyl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).
- Step 3: Propyl linker attachment using alkylation or Mitsunobu reactions.
- Step 4: Sulfonamide coupling via reaction of the amine intermediate with 3,4-dimethoxybenzenesulfonyl chloride. Optimization: Reaction conditions (temperature: 60–100°C; solvent: DMF or THF; catalyst: Pd for coupling) must be carefully controlled to maximize yield (reported 45–65%) and purity .
Table 1: Common Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | Ethanol | HCl | Reflux | 50–60% |
| Coupling | THF | Pd(PPh₃)₄ | 80°C | 45–55% |
| Sulfonylation | DCM | TEA | RT | 60–70% |
Q. How is the compound characterized, and what analytical techniques are critical?
- Structural Confirmation: NMR (¹H, ¹³C, and 2D-COSY for connectivity) and HRMS for molecular ion validation.
- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.
- Crystallography: Single-crystal X-ray diffraction (if crystallizable) to resolve 3D conformation .
Q. What are the primary functional groups influencing its reactivity?
The pyridazinone ring (hydrogen-bond acceptor), sulfonamide (hydrogen-bond donor), and 4-fluorophenyl group (electron-withdrawing) dominate reactivity. These groups enable interactions with biological targets (e.g., enzymes) and influence solubility (logP ~2.8) .
Advanced Research Questions
Q. How can conflicting data on enzyme inhibition potency be resolved?
Discrepancies in IC₅₀ values (e.g., 0.5–5 µM in kinase assays) may arise from:
- Assay Conditions: Variations in pH, ionic strength, or ATP concentration.
- Protein Conformation: Target enzymes in different activation states. Resolution: Standardize assays using recombinant proteins, control co-factors (e.g., Mg²⁺), and validate with orthogonal methods (SPR, ITC) .
Q. What strategies optimize bioavailability given its poor aqueous solubility?
- Formulation: Use co-solvents (PEG 400) or lipid-based nanoemulsions.
- Structural Modifications: Introduce polar groups (e.g., hydroxyls) on the 3,4-dimethoxybenzene moiety without disrupting target binding (SAR-guided design).
- Prodrug Approach: Esterification of the sulfonamide to enhance membrane permeability .
Q. How do electronic effects of the 4-fluorophenyl group impact binding affinity?
Computational studies (DFT, molecular docking) reveal:
- The fluorine atom enhances electronegativity, strengthening π-π stacking with aromatic residues (e.g., Tyr in kinases).
- Contradiction: Fluorine’s inductive effect may reduce basicity of adjacent amines, altering protonation states. Validate via pH-dependent binding assays .
Table 2: Fluorine Substituent Effects
| Substituent | Binding ΔG (kcal/mol) | Solubility (mg/mL) |
|---|---|---|
| -H | -8.2 | 0.12 |
| -F | -9.5 | 0.09 |
| -Cl | -8.9 | 0.05 |
Q. What mechanisms explain its instability under acidic conditions?
- Degradation Pathways: Protonation of the pyridazinone carbonyl (pKa ~3.5) leads to ring-opening.
- Mitigation: Buffer formulations (pH 6–7) or structural rigidification (e.g., methyl groups at C-5) stabilize the core .
Methodological Recommendations
- Data Reproducibility: Document solvent lot numbers and enzyme batches to control variability .
- Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to harmonize disparate biological data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
